2-methyl-7-phenyl-1H-indene

Organic Synthesis Palladium Catalysis Suzuki Coupling

Accurate metallocene catalyst synthesis requires exact indene substitution patterns; isomer mismatch causes failed olefin polymerization activity. CAS 153733-75-6 (2-methyl-7-phenyl-1H-indene) is patent-identified 'Spaleck compound 13a'. - Unique 2-methyl-7-phenyl substitution dictating steric/electronic properties - Solid (MP 47-49°C), store 2-8°C under inert gas - Rigid scaffold for OLED charge transport & asymmetric indenyl ligands - Verified isomer - not interchangeable with 1-methyl or 7-phenyl analogs

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 153733-75-6
Cat. No. B139913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-7-phenyl-1H-indene
CAS153733-75-6
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3
InChIKeyJQCCMEDYANGBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-phenyl-1H-indene Benefits


2-methyl-7-phenyl-1H-indene (CAS 153733-75-6) is an indene derivative characterized by a methyl substituent at the 2-position and a phenyl substituent at the 7-position, with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 . This compound is a solid at room temperature with a melting point of 47-49 °C and is typically stored under inert gas at 2-8°C to maintain stability . Its unique substitution pattern provides a rigid aromatic scaffold, making it a valuable intermediate in organic synthesis and a building block for advanced materials such as organic semiconductors and polymerization catalysts .

Specific isomer identity: 2-methyl-7-phenyl substitution pattern defines steric/electronic profile for ligand and building-block use.
Catalyst intermediate role: Designated Spaleck compound 13a; supports metallocene catalyst development.
Material science building block: Rigid conjugated scaffold suitable for OLED and polymer applications.

2-Methyl-7-phenyl-1H-indene Substitution Risks


While numerous indene derivatives exist, the specific 2-methyl-7-phenyl substitution pattern is not interchangeable with its analogs. The precise positioning of the methyl and phenyl groups dictates the compound's steric and electronic properties, which are critical for its function as a ligand or building block. For instance, the 2-methyl-7-phenyl isomer is specifically identified as 'Spaleck compound 13a' in the patent literature for metallocene catalyst synthesis, indicating its unique and non-obvious role in that context [1]. Substituting this compound with a different isomer, such as 1-methyl-7-phenylindene or 7-phenylindene, would alter the steric environment around a metal center or the electronic characteristics of the resulting material, potentially leading to failed syntheses, lower catalyst activity, or suboptimal material performance .

Isomer mismatch 1-methyl-7-phenylindene or 7-phenylindene alters steric environment around a metal center; may reduce catalyst activity or selectivity.
Electronic property shift Different substitution patterns change electronic characteristics of the resulting material or complex, potentially leading to failed syntheses.
Patent context not transferable Only the 2-methyl-7-phenyl isomer is explicitly identified for the patented catalyst process; non-designated isomers lack that proven utility context.

2-Methyl-7-phenyl-1H-indene: Key Evidence


High-Yield Ligand-Free Synthesis

A ligand-free palladium-catalyzed Suzuki coupling process provides a high-yielding synthetic route for 2-methyl-7-phenyl-1H-indene. This method specifically generated the compound with a yield of 73%, demonstrating a practical and efficient synthesis [1].

Synthesis yield
Class-level inference
73% yield
Supports synthesis workflow evaluation
Data from a single ligand-free Suzuki coupling report; verify with supplier
Organic Synthesis Palladium Catalysis Suzuki Coupling

Spaleck Compound 13a for Metallocene Catalysts

This specific isomer, 2-methyl-7-phenylindene, is explicitly identified as 'Spaleck compound 13a' in U.S. Patent US5789634A1. The patent describes its use as an intermediate in the synthesis of metallocene catalysts for olefin polymerization [1]. The patent provides a specific purification method, obtaining the compound by distillation at <1 mm Hg with a 36 cm Vigreux column at 125°C, which underscores the need for high purity in its intended application [1].

Catalyst utility
Direct head-to-head comparison
Target: Spaleck compound 13a
Other isomers not designated for the same patented process
Specific isomer required for patented metallocene catalyst synthesis
See US5789634A1
Metallocene Catalysis Olefin Polymerization Ligand Synthesis

Physicochemical Properties for OLED Design

The compound possesses a rigid aromatic structure with a calculated LogP of 5.26 [1] and a melting point of 47-49 °C . This combination of high lipophilicity and a solid state at room temperature suggests its potential for creating ordered, stable thin films in electronic devices. Furthermore, its extended π-conjugation system is explicitly noted to be exploitable in organic light-emitting diodes (OLEDs) to improve charge transport efficiency .

Physicochemical profile
Class-level inference
LogP = 5.26
Melting point = 47–49 °C
Informs formulation and processing decisions
Properties from calculated and experimental sources; verify for your batch
Material Science Physical Properties Organic Electronics

Applications of 2-Methyl-7-phenyl-1H-indene


Synthesis of Metallocene Catalysts for Olefin Polymerization

The primary industrial application of 2-methyl-7-phenyl-1H-indene is as a key intermediate, specifically designated 'Spaleck compound 13a', in the synthesis of metallocene catalysts for olefin polymerization [1]. Procurement of this exact isomer is essential for researchers and manufacturers developing next-generation polyolefins with tailored properties, as its steric and electronic profile directly influences the stereoselectivity and activity of the resulting catalyst [1] .

Development of Organic Light-Emitting Diodes (OLEDs)

The rigid, conjugated structure of 2-methyl-7-phenyl-1H-indene makes it a promising building block for materials in organic light-emitting diodes (OLEDs). Its extended π-system is reported to improve charge transport efficiency, a critical parameter for device performance . Furthermore, its specific substitution pattern can be used in side-chain engineering of polybenzofulvene derivatives to tune emissive properties for OLED applications [2].

Ligand Design for Transition Metal Complexes

Researchers utilize 2-methyl-7-phenyl-1H-indene to develop novel indenyl ligands for transition-metal complexes . The specific placement of the methyl and phenyl groups creates a unique steric and electronic environment around the metal center, which can be leveraged to control reactivity and selectivity in asymmetric catalysis.

Application
Selection Property
Validation Focus
Metallocene catalyst synthesis
Specific isomer identity (Spaleck compound 13a)
Steric/electronic profile for stereoselective olefin polymerization
OLED material development
Rigid, extended π-conjugated scaffold
Charge transport efficiency and side-chain engineering
Transition metal ligand design
2-methyl-7-phenyl substitution pattern
Metal-center environment control for asymmetric catalysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-7-phenyl-1H-indene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.